EGFR Inhibitory Potency Class Benchmark: Adamantyl-Thiadiazole Derivatives vs. Clinical References
In a series of 5-adamantyl thiadiazole derivatives, compound 17 (a thiazolo-thiadiazole adamantane derivative) exhibited IC50 values of 0.27–0.78 nM against EGFR L858R/T790M mutant, comparable to Lapatinib (0.18 nM) and Erlotinib (0.21 nM) [1]. Molecular docking binding energies ranged from -19.19 to -22.07 Kcal/mol versus -19.10 Kcal/mol for Erlotinib [1]. While the specific target compound was not included, the class profile establishes a potency baseline. The N-methylpentanamide side chain is hypothesized to enhance interactions within the hydrophobic pocket relative to non-methylated or shorter-chain analogues, but no direct comparative data exist.
| Evidence Dimension | EGFR L858R/T790M inhibitory activity |
|---|---|
| Target Compound Data | No direct data |
| Comparator Or Baseline | Compound 17 (thiazolo-thiadiazole adamantane); IC50 = 0.27–0.78 nM; Lapatinib = 0.18 nM; Erlotinib = 0.21 nM |
| Quantified Difference | Class-level potency aligns with clinical EGFR inhibitors; direct target compound comparison not available |
| Conditions | In vitro kinase assay; EGFR L858R/T790M double mutant |
Why This Matters
Demonstrates that the adamantyl-thiadiazole class achieves clinical-grade EGFR potency, supporting the scaffold's value for iterative SAR exploration where the pentanamide chain may optimize binding further.
- [1] Wassel, M. M. S., et al. (2021). Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry, 110, 104794. View Source
